2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine dihydrochloride

Description

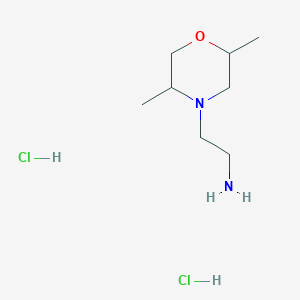

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine dihydrochloride (CAS: 1803588-64-8) is a morpholine derivative with a molecular formula of C₈H₁₇N₂O·2HCl and a molecular weight of 231.17 g/mol . The compound features a morpholine ring substituted with 2,5-dimethyl groups and an ethylamine side chain, protonated as a dihydrochloride salt (Figure 1). It is commercially available at 95% purity and is utilized as a synthetic building block in medicinal chemistry, particularly for CNS-targeting drug candidates .

Properties

IUPAC Name |

2-(2,5-dimethylmorpholin-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c1-7-6-11-8(2)5-10(7)4-3-9;;/h7-8H,3-6,9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXJLOKIDMDZAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CO1)C)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of 2,5-dimethylmorpholine with ethylene diamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other derivatives.

Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogens and other substituents can be introduced under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various substituted morpholine derivatives, amines, and oxides .

Scientific Research Applications

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The compound shares structural and functional similarities with phenylalkylamines and morpholine-containing derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Variations and Pharmacological Implications Morpholine vs. However, phenylalkylamines like 2C-D and 25T-NBOMe exhibit stronger 5-HT receptor affinity due to planar aromatic systems . Substituent Effects: The 2,5-dimethyl groups on the morpholine ring may reduce metabolic oxidation compared to methoxy or nitro substituents in phenylalkylamines (e.g., 25N-NBF in ), which are prone to hepatic demethylation.

Synthetic Accessibility

- The target compound is synthesized via alkylation of morpholine precursors, as evidenced by analogous protocols for morpholine-containing kinase inhibitors (e.g., EP 2 402 347 A1 ). This contrasts with phenylalkylamines, which require multi-step Friedel-Crafts alkylation or reductive amination .

Commercial Viability

- The dihydrochloride salt form ensures stability and solubility in aqueous media, critical for preclinical testing. At €507/50 mg , it is priced competitively with other research-grade building blocks (e.g., 25T-NBOH at ~€400/50 mg inferred from ).

Biological Activity

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine dihydrochloride is a compound of significant interest in the fields of medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

- Chemical Formula : C8H18N2O·2HCl

- Molecular Weight : 158.24 g/mol

- CAS Number : 1803588-64-8

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its mechanism can be summarized as follows:

- Enzyme Interaction : The compound is known to modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing metabolic pathways.

- Protein Binding : It has been employed in studies assessing protein-ligand interactions, which are crucial for understanding drug efficacy and specificity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties. A study explored the inhibitory effects on bacterial topoisomerases, revealing low nanomolar IC50 values against Escherichia coli DNA gyrase and topoisomerase IV (Table 1).

| Compound Type | IC50 (nM) | Target |

|---|---|---|

| Type I | <32 | DNA gyrase |

| Type II | <100 | Topo IV |

These findings suggest that this compound could be a candidate for developing new antibacterial agents.

Enzyme Inhibition

The compound has been utilized in enzyme inhibition studies. For instance, it has shown potential in inhibiting specific enzymes involved in bacterial DNA replication, which is critical for the development of novel antibiotics.

Study on Enzyme Interactions

A recent study highlighted the use of this compound in investigating enzyme interactions. The study demonstrated that the compound effectively inhibited bacterial growth by targeting essential enzymes involved in DNA replication.

Pharmacological Evaluation

In pharmacological evaluations, the compound was assessed for its potential therapeutic effects against various pathogens. Results indicated promising activity against Trypanosoma brucei, the causative agent of African sleeping sickness, suggesting its utility in parasitic disease treatment.

Applications in Drug Development

Due to its unique structural properties and biological activities, this compound is being explored as a lead compound for:

- Antibacterial Agents : Its ability to inhibit bacterial topoisomerases positions it as a candidate for new antibiotic formulations.

- Antiparasitic Drugs : Ongoing research aims to optimize its pharmacokinetic properties to enhance efficacy against parasitic infections.

Q & A

Q. What are the common intermediates and potential side products encountered during the synthesis of this compound, and how are they controlled?

- Methodological Answer : Key intermediates include 2,5-dimethylmorpholine and bromoethylamine hydrobromide. Side products may arise from over-alkylation (e.g., quaternary ammonium salts) or incomplete salt formation. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) removes these impurities. Reaction progress is monitored by TLC (R = 0.3 in 9:1 CHCl/MeOH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.